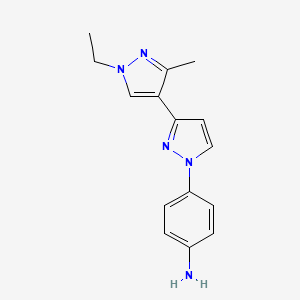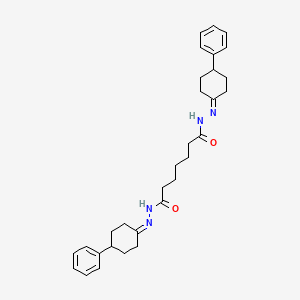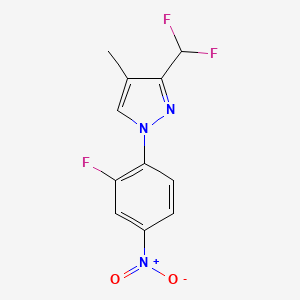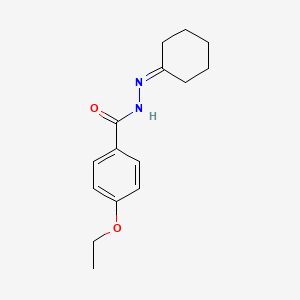![molecular formula C26H18N8O8 B10906781 N'~4~,N'~5~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B10906781.png)
N'~4~,N'~5~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~4~,N’~5~-BIS[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a nitrophenyl group, and benzodioxole moieties, making it a subject of study for its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~,N’~5~-BIS[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole core, followed by the introduction of the nitrophenyl group and the benzodioxole moieties. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitrobenzene compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~4~,N’~5~-BIS[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzodioxole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N’~4~,N’~5~-BIS[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’~4~,N’~5~-BIS[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-BENZODIOXOL-5-YL derivatives: Compounds with similar benzodioxole moieties.
Nitrophenyl-triazole derivatives: Compounds featuring both nitrophenyl and triazole groups.
Uniqueness
N’~4~,N’~5~-BIS[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H18N8O8 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
4-N,5-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-(4-nitrophenyl)triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C26H18N8O8/c35-25(30-27-11-15-1-7-19-21(9-15)41-13-39-19)23-24(33(32-29-23)17-3-5-18(6-4-17)34(37)38)26(36)31-28-12-16-2-8-20-22(10-16)42-14-40-20/h1-12H,13-14H2,(H,30,35)(H,31,36)/b27-11+,28-12+ |
InChI Key |
CEFHSRRBPXMOSZ-NXMZODBASA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N/N=C/C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NN=CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10906700.png)
![2-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenyl benzoate](/img/structure/B10906703.png)

![4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]pyridine](/img/structure/B10906722.png)

![N-(3-fluorophenyl)-2-[5-(naphthalen-1-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10906725.png)

![N'-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10906738.png)


![{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}(4-methylpiperidin-1-yl)methanone](/img/structure/B10906754.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10906766.png)

![4-[(2E)-2-benzylidenehydrazinyl]-6-methoxy-2-phenylpyrimidine](/img/structure/B10906775.png)
